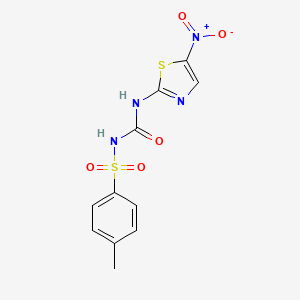
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide typically involves multiple steps. One common method includes the nitration of 2-aminothiazole to introduce the nitro group, followed by the coupling of the resulting 5-nitro-2-thiazolylamine with 4-methylbenzenesulfonyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used.
Major Products
Aplicaciones Científicas De Investigación
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . By binding to the active site of the enzyme, it disrupts the enzyme’s function, leading to a decrease in tumor cell proliferation and an increase in apoptosis . The thiazole ring and nitro group play crucial roles in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the thiazole and nitro groups, resulting in different chemical properties.
2-Amino-5-nitrothiazole: Contains the thiazole and nitro groups but lacks the sulfonamide group.
Uniqueness
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring enhances its binding to biological targets, while the nitro group contributes to its antimicrobial properties .
Propiedades
Número CAS |
92569-06-7 |
|---|---|
Fórmula molecular |
C11H10N4O5S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3-(5-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H10N4O5S2/c1-7-2-4-8(5-3-7)22(19,20)14-10(16)13-11-12-6-9(21-11)15(17)18/h2-6H,1H3,(H2,12,13,14,16) |
Clave InChI |
DXPTVPGMQKULRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)

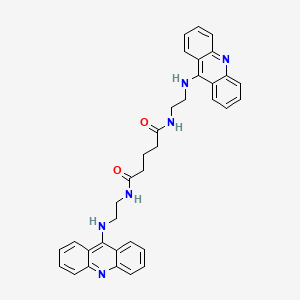
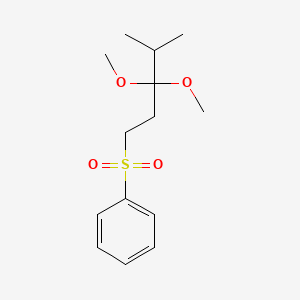
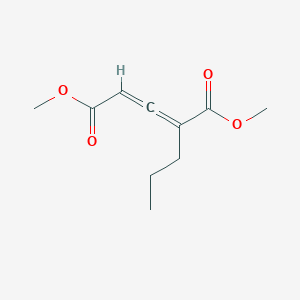
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)

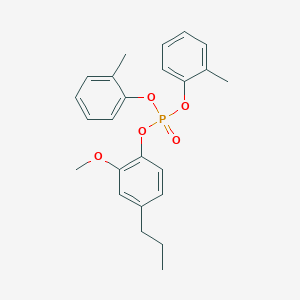

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
